molecular formula C8H11N3O3 B13630030 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13630030
M. Wt: 197.19 g/mol
InChI Key: MDPHNIVWVZHLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3. It is used primarily in research settings and has applications in various scientific fields. This compound is known for its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid

Uniqueness

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14)

InChI Key

MDPHNIVWVZHLGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CCO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.